

Application Note: Characterization of Phenothiazine Derivatives Using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Cat. No.: B094921

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Audience: Researchers, scientists, and drug development professionals.

Introduction Phenothiazine and its derivatives are a class of heterocyclic compounds with significant applications in medicine, serving as antipsychotics, antihistamines, and antiemetics. [1] Their diverse biological activities are closely linked to their molecular structure. Therefore, accurate structural characterization is paramount in the development and quality control of phenothiazine-based pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable analytical techniques for the unambiguous elucidation of these structures. NMR provides detailed information about the molecular framework and the connectivity of atoms, while MS delivers precise molecular weight and fragmentation data, which aids in identifying substituents and confirming the overall structure. This document provides detailed protocols and application notes for the characterization of phenothiazine derivatives using these powerful techniques.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For phenothiazine derivatives, ¹H NMR provides information on the number,

environment, and connectivity of protons, while ^{13}C NMR reveals the carbon skeleton of the molecule.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra. The sample must be free of particulate matter and paramagnetic impurities.[2]

- **Sample Weighing:** Accurately weigh 5-10 mg of the phenothiazine derivative for ^1H NMR, or 15-30 mg for ^{13}C NMR, into a clean, dry vial.[2]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble. Common solvents include Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), and Acetone-d₆.[3][4] The choice depends on the solubility of the specific derivative.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Ensure the sample dissolves completely. Gentle vortexing or sonication can be used to aid dissolution. Avoid heating NMR tubes in ovens as they may warp.[3]
- **Filtering (if necessary):** If any solid particles are present, filter the solution. A common method is to pass the solution through a small plug of cotton wool placed inside a Pasteur pipette.[3][4] This removes suspended materials that can degrade spectral quality.
- **Transfer to NMR Tube:** Carefully transfer the clear solution into a clean 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.[2][3]
- **Capping:** Cap the NMR tube securely. The tube should be clean on the outside to ensure it can be safely inserted into the instrument.[3]

Experimental Protocol: Data Acquisition

- **Instrument Setup:** Tune and lock the spectrometer using the deuterium signal from the solvent.
- **Shimming:** Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
- **^1H NMR Acquisition:**

- Pulse Angle: 30-45 degrees.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds. For quantitative analysis, a longer delay (e.g., 25 seconds) may be needed to ensure complete relaxation of all nuclei.[\[5\]](#)
- Number of Scans: 8-16 scans are typically sufficient for ^1H NMR.
- ^{13}C NMR Acquisition:
 - Technique: Proton-decoupled (e.g., zgpg30).
 - Pulse Angle: 30 degrees.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ^{13}C isotope.[\[2\]](#)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Presentation

The phenothiazine core has a specific pattern of signals in both ^1H and ^{13}C NMR spectra. Substituents on the aromatic rings or the nitrogen atom will cause predictable shifts in these signals.

Table 1: Characteristic ^1H and ^{13}C NMR Chemical Shifts (δ) for the Unsubstituted Phenothiazine Core in CDCl_3 .

Atom Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
H-1, H-8	~6.85 (dd)	115.4
H-2, H-7	~7.10 (td)	126.8
H-3, H-6	~6.90 (td)	122.1
H-4, H-5	~7.15 (dd)	127.3
N-H	~8.5 (br s)	-
C-4a, C-5a	-	141.5
C-9a, C-10a	-	121.8

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[\[6\]](#)[\[7\]](#)

Section 2: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments.[\[8\]](#)

Experimental Protocol: Sample Preparation and Analysis

- Sample Preparation:
 - Prepare a dilute solution of the phenothiazine derivative (approx. 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[\[9\]](#)
 - Ensure the sample is fully dissolved and free of particulates.
- Instrumentation and Ionization:
 - Liquid Chromatography-Mass Spectrometry (LC-MS): This is often used for non-volatile derivatives. Electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule $[M+H]^+$.[\[8\]](#)[\[10\]](#)

- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. Electron Ionization (EI) is typically used, which is a hard ionization technique causing extensive fragmentation and providing a detailed fragmentation "fingerprint".[\[11\]](#)
- Data Acquisition:
 - Acquire a full scan mass spectrum to identify the molecular ion peak.
 - Perform tandem MS (MS/MS) experiments on the molecular ion to generate characteristic fragment ions. This can be achieved through techniques like Collision-Induced Dissociation (CID).[\[12\]](#)

Data Interpretation and Presentation

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is key to elucidating the structure of the side chains and substituents.

Common Fragmentation Pathways:

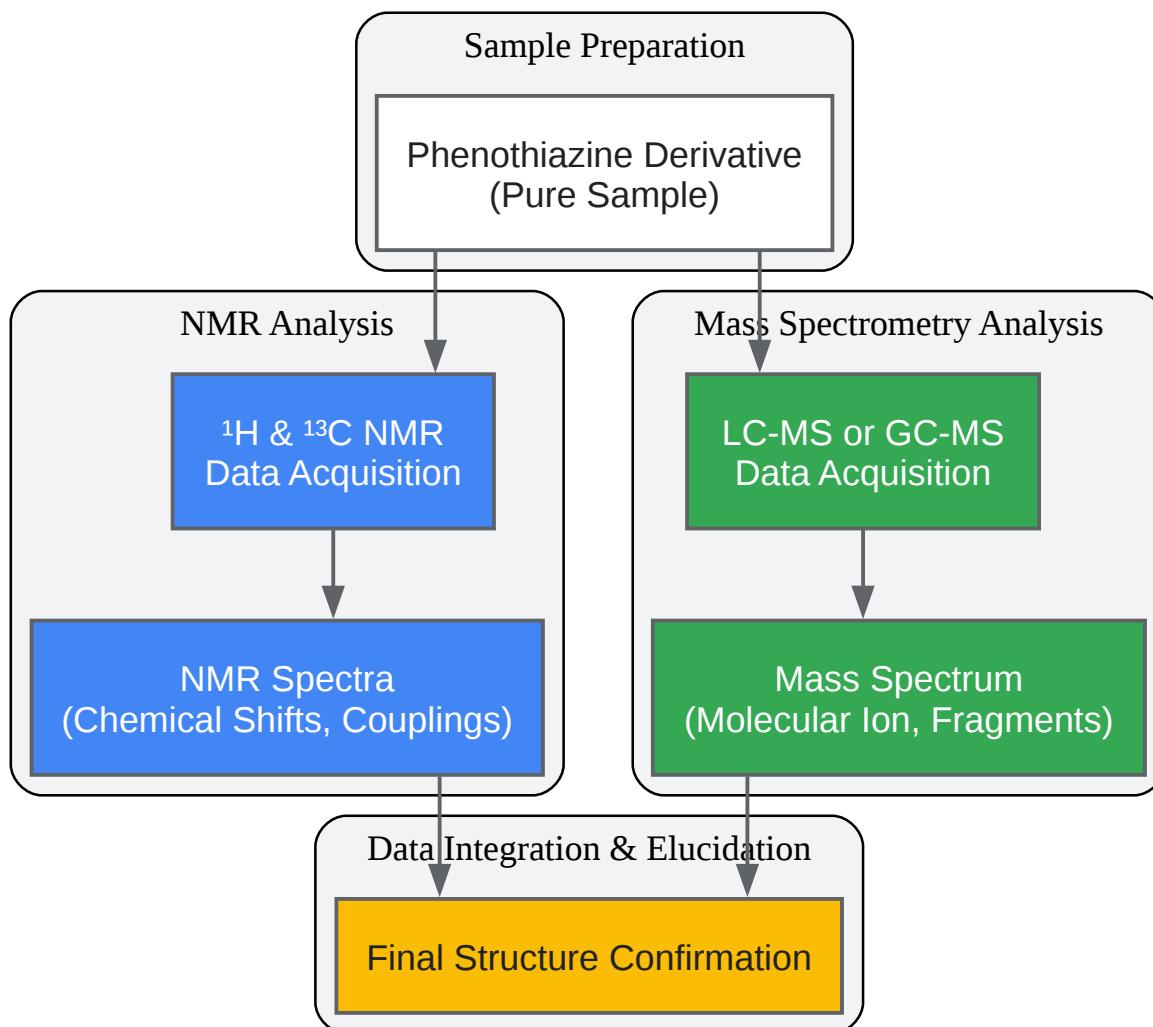
- α -Cleavage: The bond adjacent to the nitrogen atom in a side chain is a common point of cleavage.[\[12\]](#)[\[13\]](#)
- Loss of Side Chain: The entire substituent on the N-10 position can be lost.
- Ring Cleavage: While less common for the stable aromatic core, some ring fragmentation can occur under high-energy conditions.

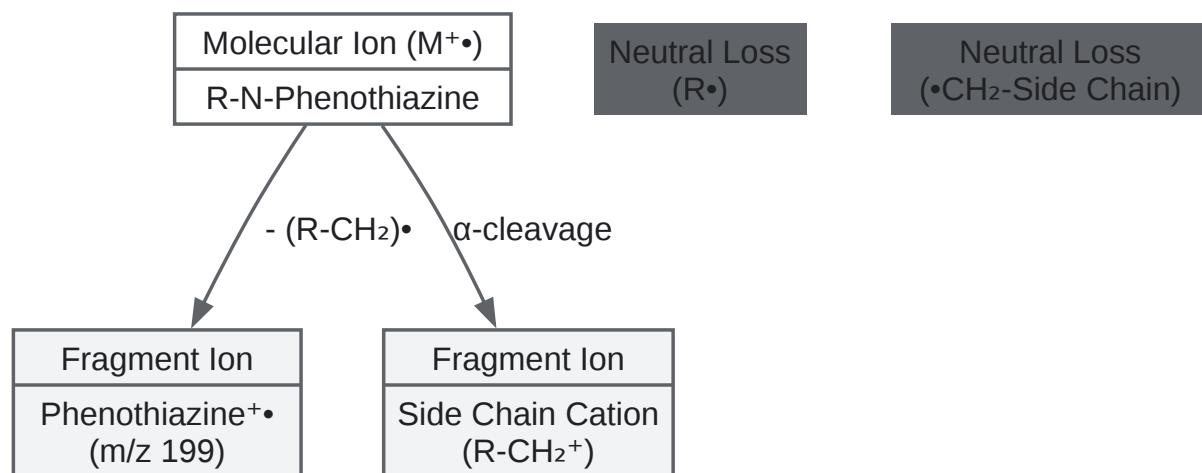
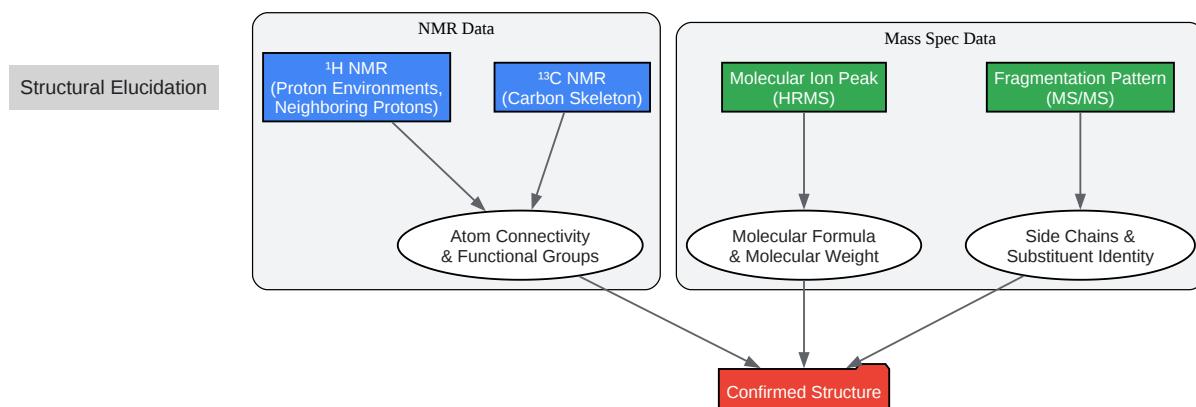
Table 2: Common Fragment Ions Observed in Mass Spectra of N-Substituted Phenothiazine Derivatives.

Fragment Description	Mechanism	Typical m/z Value
Molecular Ion $[M]^{+\bullet}$ or $[M+H]^+$	Ionization of the parent molecule	Corresponds to Molecular Weight
Loss of N-10 Side Chain	Cleavage of the N-C bond	m/z 198 (for the phenothiazine core radical)
Side Chain Fragments	α -cleavage at the nitrogen	Varies based on side chain structure
Phenothiazine Cation	Loss of H from the core	m/z 199

Section 3: Integrated Characterization and Visualization

NMR and MS are complementary techniques. The combined data allows for confident and complete structural elucidation. The general workflow involves sample preparation, acquisition of both NMR and MS data, and integrated analysis to confirm the final structure.





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